molecular formula C8H14O4 B1529553 Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate CAS No. 100514-05-4

Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate

Cat. No.: B1529553
CAS No.: 100514-05-4
M. Wt: 174.19 g/mol
InChI Key: ZEJKVCZXCLPEPS-NKWVEPMBSA-N
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Description

Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate is an organic compound belonging to the class of tetrahydropyrans This compound features a hydroxyl group at the 5-position and an ethyl ester at the 2-position of the tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as dihydropyran and ethyl acetoacetate.

    Reaction Steps:

    Reaction Conditions: Typical conditions include the use of a strong acid catalyst such as sulfuric acid, with the reaction being carried out at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the synthesis of ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as solid acids or enzymes may be employed to facilitate the reactions under milder conditions, reducing energy consumption and improving safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 5-position can undergo oxidation to form a ketone, resulting in ethyl 5-oxo-tetrahydro-pyran-2-carboxylate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride, yielding ethyl trans-5-hydroxy-tetrahydro-pyran-2-methanol.

    Substitution: The hydroxyl group can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or Jones reagent (chromic acid in acetone) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Tosyl chloride (TsCl) in the presence of a base can convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.

Major Products

    Oxidation: Ethyl 5-oxo-tetrahydro-pyran-2-carboxylate.

    Reduction: Ethyl trans-5-hydroxy-tetrahydro-pyran-2-methanol.

    Substitution: Various substituted tetrahydropyrans depending on the nucleophile used.

Scientific Research Applications

Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of drugs targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies investigating the metabolism and biological activity of tetrahydropyran derivatives.

    Industrial Applications: Its derivatives may be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate can be compared with other tetrahydropyran derivatives such as:

    Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate: Lacks the trans configuration, which may affect its reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, potentially altering its physical and chemical properties.

    Ethyl 5-oxo-tetrahydro-pyran-2-carboxylate:

Properties

IUPAC Name

ethyl (2R,5S)-5-hydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-2-11-8(10)7-4-3-6(9)5-12-7/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJKVCZXCLPEPS-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@@H](CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate
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Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate
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Reactant of Route 5
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Reactant of Route 6
Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate

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